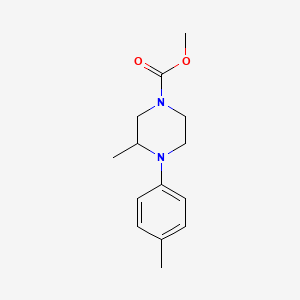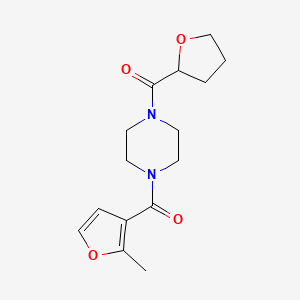![molecular formula C12H13N3O2 B4181390 5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4181390.png)
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide
Descripción general
Descripción
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide is a compound of interest in synthetic chemistry and pharmacology due to its structural uniqueness and potential biological activities. Its synthesis and properties have been explored in various studies to understand its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related isoxazole derivatives involves domino 1,3-dipolar cycloaddition and elimination processes starting from appropriate nitrile oxides and alkylidenes, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005). Other synthesis methods include reactions of benzaldoxime derivatives with alkenes to generate novel isoxazoline libraries with antimicrobial activities (Gaonkar, Rai, & Prabhuswamy, 2007).
Molecular Structure Analysis
Spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction studies, are essential for elucidating the molecular structure of isoxazole derivatives. These methods confirm the identity and purity of the synthesized compounds, revealing their detailed molecular frameworks and bonding arrangements (Anuradha et al., 2014).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and eliminations, leading to the formation of a wide range of functionalized products. These reactions are influenced by the electronic and steric properties of the substituents, which dictate the reactivity and selectivity of the isoxazole ring (Martins et al., 2002).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined using standard laboratory techniques and can significantly influence the compound's behavior in biological systems or material applications (Yıldırım, Kandemirli, & Demir, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of isoxazole derivatives. Studies focusing on the synthesis and reactivity patterns of these compounds provide insight into their chemical behavior, facilitating the design of new molecules with desired properties (Beck & Lynch, 1987).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(15-17-8)12(16)14-9(2)10-3-5-13-6-4-10/h3-7,9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLEYFVHQGCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)




![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)

![2-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181389.png)


![methyl 2-{[(phenylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4181410.png)
![N-(1-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4181418.png)